ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate
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Description
Piperazine derivatives are often found in drugs or bioactive molecules . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Synthesis Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse, depending on the functional groups present in the molecule .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(carbonochloridoyl)piperazine-1-carboxylate involves the reaction of ethyl piperazine-1-carboxylate with oxalyl chloride followed by treatment with ethanol.", "Starting Materials": [ "Ethyl piperazine-1-carboxylate", "Oxalyl chloride", "Ethanol" ], "Reaction": [ "Step 1: Ethyl piperazine-1-carboxylate is dissolved in a dry solvent such as dichloromethane.", "Step 2: Oxalyl chloride is added dropwise to the solution while stirring at low temperature.", "Step 3: The reaction mixture is stirred for several hours at room temperature until completion.", "Step 4: The excess oxalyl chloride is removed by evaporation under reduced pressure.", "Step 5: Ethanol is added to the residue and the mixture is stirred for several hours at room temperature.", "Step 6: The solvent is removed under reduced pressure and the resulting product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
147084-07-9 |
Molecular Formula |
C8H13ClN2O3 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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